ERO1 Inhibitory Selectivity: Bromo Derivative Exhibits Defined Species-Specific Activity vs. Non-Methoxylated Parent
1-Bromo-5-methoxy-2,4-dinitrobenzene acts as a selective inhibitor of yeast Endoplasmic Reticulum Oxidase 1 (ERO1), with defined weaker activity against mouse ERO1α (IC₅₀ = 400 µM) . In contrast, the non-methoxylated analog 1-bromo-2,4-dinitrobenzene is not reported to possess this biological activity and is instead primarily utilized as a substrate for glutathione S-transferase (GST) assays . This indicates that the methoxy group is critical for the compound's specific biological recognition and function as an ERO1 inhibitor.
| Evidence Dimension | Biological activity: ERO1 inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 400 µM (mouse ERO1α) |
| Comparator Or Baseline | 1-Bromo-2,4-dinitrobenzene (no methoxy group): No reported ERO1 inhibitory activity; used as GST substrate |
| Quantified Difference | Not applicable (qualitative functional divergence) |
| Conditions | In vitro enzyme inhibition assay for target compound; GST assay for comparator |
Why This Matters
Procurement of the methoxylated derivative is mandatory for research programs specifically targeting ERO1 biology; the non-methoxylated analog cannot serve as a functional substitute.
